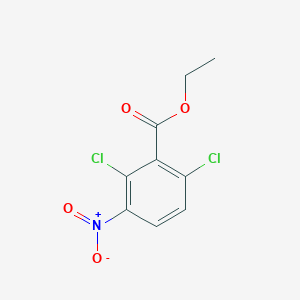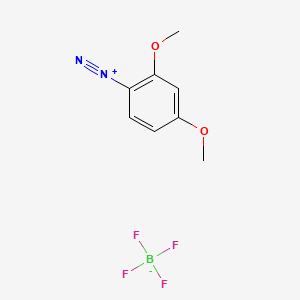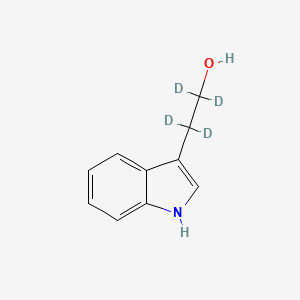
Tryptophol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Tryptophol undergoes several types of chemical reactions, including:
Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of tryptophol can yield indole-3-ethanol.
Substitution: Tryptophol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various indole derivatives
科学的研究の応用
Tryptophol-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in quorum sensing in fungi and its effects on microbial communication.
Industry: Used in the synthesis of bioactive compounds and pharmaceuticals.
作用機序
Tryptophol exerts its effects through various molecular targets and pathways. It is produced from tryptophan via the action of enzymes such as indolepyruvate decarboxylase and alcohol dehydrogenase . Tryptophol acts as a quorum-sensing molecule in fungi, influencing cell-to-cell communication and biofilm formation . It also induces sleep by interacting with neurotransmitter pathways in the brain .
類似化合物との比較
Similar Compounds
5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.
5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.
Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.
Uniqueness
Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
165.22 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |
InChIキー |
MBBOMCVGYCRMEA-NZLXMSDQSA-N |
異性体SMILES |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


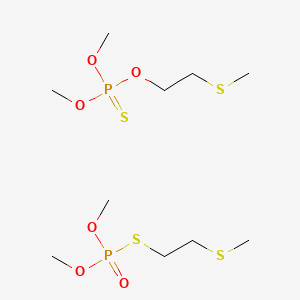
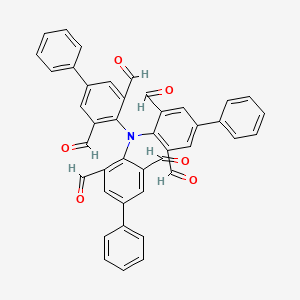
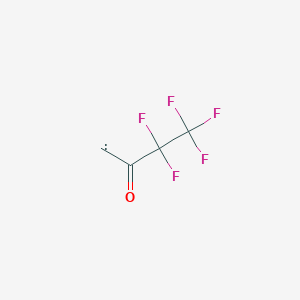
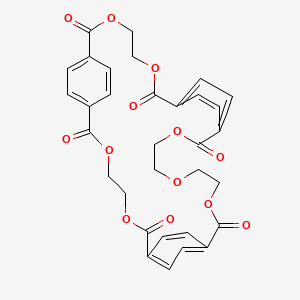
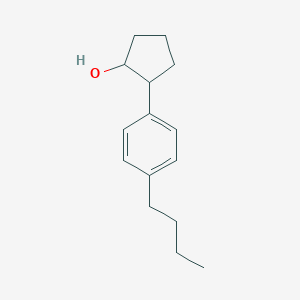
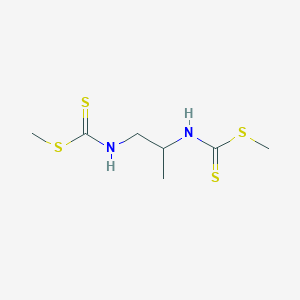
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)
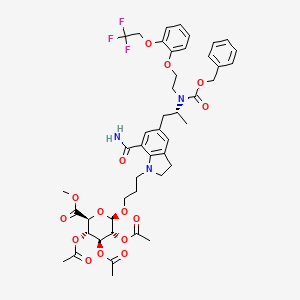
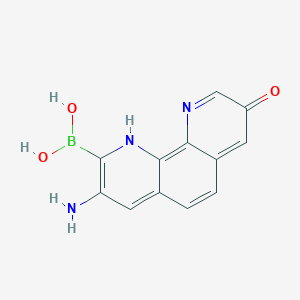
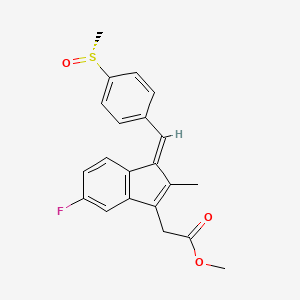
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
